REACTION_CXSMILES
|
Br[CH2:2][C:3]1[C:8]([C:9]([F:12])([F:11])[F:10])=[CH:7][CH:6]=[CH:5][C:4]=1[C:13]([F:16])([F:15])[F:14].[C-:17]#[N:18].[Na+]>CCO.O>[F:14][C:13]([F:16])([F:15])[C:4]1[CH:5]=[CH:6][CH:7]=[C:8]([C:9]([F:12])([F:11])[F:10])[C:3]=1[CH2:2][C:17]#[N:18] |f:1.2,3.4|
|
Name
|
|
Quantity
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0.73 g
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Type
|
reactant
|
Smiles
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BrCC1=C(C=CC=C1C(F)(F)F)C(F)(F)F
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Name
|
|
Quantity
|
0.183 g
|
Type
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reactant
|
Smiles
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[C-]#N.[Na+]
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Name
|
EtOH H2O
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Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
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CCO.O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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to reflux for 3h
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Duration
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3 h
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Type
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CUSTOM
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Details
|
Then the reaction mixture was evaporated
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Type
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EXTRACTION
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Details
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extracted with tert-butyl methyl ether
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Type
|
WASH
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Details
|
The combined extracts were washed with saturated aqueous NaHCO3 solution and brine
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over Na2SO4
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Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
Purification by flash chromatography on silica gel with a gradient of 95:5 to 70
|
Name
|
|
Type
|
product
|
Smiles
|
FC(C1=C(C(=CC=C1)C(F)(F)F)CC#N)(F)F
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |